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Abstract
Disodium pamoate monohydrate, the disodium salt of pamoic acid, is a critical excipient in the

pharmaceutical industry, primarily utilized as a counterion to form sparingly soluble salts with

active pharmaceutical ingredients (APIs).[1][2] This property is instrumental in the development

of long-acting injectable (LAI) and other sustained-release drug formulations, which offer the

benefits of reduced dosing frequency, improved patient compliance, and potentially enhanced

therapeutic outcomes.[1][3] This technical guide provides a comprehensive overview of the

core physicochemical properties of disodium pamoate monohydrate, complete with

experimental methodologies and visual representations of its synthesis, characterization, and

mechanism of action. Recent findings have also identified pamoic acid as a potent agonist for

the orphan G protein-coupled receptor 35 (GPR35), suggesting a potential pharmacological

role beyond its established use as a formulation aid.[4]

Physicochemical Properties
A thorough understanding of the physicochemical properties of disodium pamoate
monohydrate is crucial for its effective application in drug formulation.

Table 1: General Physicochemical Properties
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Property Value Reference

Molecular Formula C₂₃H₁₆Na₂O₇ [1][2][5]

Molecular Weight 450.34 g/mol [1][5]

Appearance
White to off-white crystalline

powder
[1][5]

CAS Number 71607-30-2 [2][5]

Table 2: Solubility Data

Solvent Temperature (°C) Solubility Reference

Water 20 43 g/L [1][6][7]

Water Not Specified ≥18 mg/mL [6][7]

Dimethyl Sulfoxide

(DMSO)
Not Specified ≥28.6 mg/mL [1][6][7]

Ethanol Not Specified Insoluble [6]

Ether Not Specified Practically Insoluble [1]

Benzene Not Specified Practically Insoluble [1]

Tetrahydrofuran (THF) Not Specified Sparingly Soluble [1]

Nitrobenzene Not Specified Sparingly Soluble [1]

Pyridine Not Specified Sparingly Soluble [1]

Table 3: Thermal Analysis Data
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Analysis Type Observation
Temperature
Range (°C)

Interpretation Reference

Thermogravimetr

ic Analysis (TGA)

Weight loss

corresponding to

one water

molecule (~4%)

100-150

Dehydration of

the monohydrate

form

[8]

Differential

Scanning

Calorimetry

(DSC)

Endothermic

peak
100-150

Loss of water of

hydration
[8]

Differential

Scanning

Calorimetry

(DSC)

Endothermic

peak
~300

Melting/decompo

sition of the

anhydrous form

[9]

Table 4: Acidity

Property Value Reference

pKa of Pamoic Acid pKa₁ ≈ 2.8, pKa₂ ≈ 4.0 [1]

Experimental Protocols
Detailed methodologies for the synthesis and characterization of disodium pamoate
monohydrate are provided below.

Synthesis of Disodium Pamoate Monohydrate
Objective: To synthesize disodium pamoate monohydrate via a neutralization reaction

between pamoic acid and sodium hydroxide, followed by crystallization.

Materials:

Pamoic acid
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Sodium hydroxide (NaOH)

Deionized water

Ethanol (optional, for enhanced crystal morphology control)

Procedure:

Preparation of Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide by

dissolving the required amount of NaOH pellets in deionized water.

Reaction: In a reaction vessel, suspend pamoic acid in deionized water.

Slowly add the 2 M sodium hydroxide solution to the pamoic acid suspension under constant

stirring. A stoichiometric amount of 2 moles of NaOH for every 1 mole of pamoic acid is

required for complete neutralization.[1]

Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes

to completion. The suspension should dissolve to form a clear solution of disodium
pamoate.[1]

Crystallization: Cool the reaction mixture to 10-25°C to induce crystallization of the

monohydrate form.[1][5] For enhanced control over crystal morphology, a mixture of ethanol

and water can be utilized as the crystallization solvent.[1]

Isolation: Collect the precipitated crystals by filtration (e.g., using a Buchner funnel).

Washing: Wash the crystals with cold deionized water and then with a small amount of cold

ethanol to remove any unreacted starting materials and impurities.

Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C.[1]

Characterization Protocols
Objective: To identify the crystalline form and assess the crystallinity of disodium pamoate
monohydrate.

Methodology:
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Gently grind the sample to a fine powder to minimize preferred orientation.

Mount the powdered sample in a zero-background sample holder.

Acquire the PXRD pattern using a diffractometer with Cu Kα radiation.

Scan over a 2θ range of 5° to 40°.

Data Analysis: The resulting diffractogram should exhibit sharp peaks, indicative of a

crystalline material. An illustrative pattern may show peaks at approximately 6.5, 12.8, 15.2,

21.0, and 25.8 degrees 2θ.[8]

Objective: To determine the thermal stability, hydration state, and thermal transitions of

disodium pamoate monohydrate.

Thermogravimetric Analysis (TGA) Protocol:

Calibrate the TGA instrument for weight and temperature.

Place a 5-10 mg sample in a tared TGA pan.

Heat the sample from ambient temperature to 600°C at a heating rate of 10 K/min under a

nitrogen atmosphere.[9]

Data Analysis: Determine the weight loss as a function of temperature. A weight loss of

approximately 4% between 100-150°C corresponds to the loss of one water molecule from

the monohydrate form.[8]

Differential Scanning Calorimetry (DSC) Protocol:

Calibrate the DSC instrument for heat flow and temperature.

Seal a 2-5 mg sample in an aluminum pan.

Heat the sample from ambient temperature to above its melting/decomposition point (e.g.,

350°C) at a controlled rate of 10°C/min under a nitrogen atmosphere.[9]
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Data Analysis: Measure the heat flow to identify thermal events. An endothermic peak in the

range of 100-150°C confirms the dehydration event, while a sharp endotherm around 300°C

indicates melting/decomposition.[8][9]

Objective: To identify the functional groups present in disodium pamoate monohydrate and

confirm its chemical structure.

Methodology:

Ensure the sample is dry to avoid interference from adsorbed water.

Prepare the sample using either a KBr (potassium bromide) pellet or an Attenuated Total

Reflectance (ATR) accessory.

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a

translucent disk.

Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.[1]

Data Analysis: The FTIR spectrum is characterized by a broad absorption band in the 3500-

2000 cm⁻¹ region, attributed to O-H stretching vibrations of the carboxylic acid groups and

the water of hydration, indicating strong hydrogen bonding.[1]

Visualizations
Experimental Workflows
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Caption: Synthesis and Characterization Workflow.
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Caption: Drug-Pamoate Complex Formation Workflow.
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Caption: Pamoic Acid-GPR35 Signaling Pathway.

Mechanism of Action in Drug Delivery
The primary mechanism by which disodium pamoate monohydrate facilitates sustained drug

release is through the formation of a sparingly soluble salt with a basic drug molecule.[3]

Pamoic acid, being a dicarboxylic acid, can form ionic bonds with basic functional groups (e.g.,

amines) present in many APIs.[3] The resulting drug-pamoate salt has a significantly lower
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aqueous solubility compared to the free base or other salt forms of the API.[3] This is attributed

to the large, hydrophobic nature of the pamoate anion and the strong ionic interactions within

the crystal lattice of the newly formed salt.[3]

When administered, typically as a crystalline suspension via intramuscular injection, the drug-

pamoate complex forms a depot at the injection site. The slow dissolution of this salt is the rate-

limiting step for drug absorption, leading to a sustained therapeutic effect.[3][4]

Conclusion
Disodium pamoate monohydrate is a well-characterized excipient with a crucial role in the

development of sustained-release drug formulations. Its physicochemical properties,

particularly its solubility and ability to form sparingly soluble salts, are key to its function. The

recent discovery of its interaction with the GPR35 receptor opens new avenues for research

into its potential biological activities and its influence on drug bioavailability. This guide provides

a foundational understanding of the key characteristics and experimental considerations for

researchers and drug development professionals working with this important pharmaceutical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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